Dioxadrol

NMDA receptor pharmacology stereoselectivity electrophysiology

Dioxadrol (CAS 6495-46-1) is a dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, classified as a dioxolane derivative that is structurally and pharmacologically related to arylcyclohexylamines such as phencyclidine (PCP) and ketamine. It exists as a racemic mixture with two chiral centers, giving rise to four stereoisomeric forms, with the (+)-enantiomer dexoxadrol exhibiting the primary NMDA antagonist activity and the (-)-enantiomer levoxadrol showing minimal activity.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 6495-46-1
Cat. No. B1208953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxadrol
CAS6495-46-1
Synonyms2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
dioxadrol
dioxadrol hydrochloride
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2
InChIKeyHGKAMARNFGKMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 19.2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dioxadrol (CAS 6495-46-1): Baseline Pharmacology and Class Identity for Research Procurement


Dioxadrol (CAS 6495-46-1) is a dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, classified as a dioxolane derivative that is structurally and pharmacologically related to arylcyclohexylamines such as phencyclidine (PCP) and ketamine [1]. It exists as a racemic mixture with two chiral centers, giving rise to four stereoisomeric forms, with the (+)-enantiomer dexoxadrol exhibiting the primary NMDA antagonist activity and the (-)-enantiomer levoxadrol showing minimal activity [2]. The compound was investigated as an analgesic but was discontinued from clinical development due to side effects including nightmares and hallucinations [1].

E

Enantiomeric identity

Confirm (+)-dexoxadrol or racemic composition before NMDA receptor studies

W

NMDA channel blockade workflow

Supports stereospecific antagonism assays at PCP binding site

Selective NMDLA-evoked response inhibition reported for (+)-enantiomer

S

Stereochemical control studies

Enables enantiomer-attribution review in behavioral and neuroendocrine models

Inactive (-)-levoxadrol serves as within-class negative control

Why Generic Substitution of Dioxadrol Stereoisomers or Class Analogs Fails in Receptor Pharmacology and Behavioral Studies


The dioxadrol compound cannot be substituted with its enantiomer levoxadrol, the related dioxolane etoxadrol, or even the prototypical NMDA antagonist phencyclidine without fundamentally altering experimental outcomes. This is due to profound stereospecificity in both receptor binding and functional activity. The (+)-isomer dexoxadrol demonstrates high affinity for the PCP binding site of the NMDA receptor and produces PCP-like behavioral and discriminative stimulus effects, while the (-)-isomer levoxadrol is essentially inactive in these assays [1]. Furthermore, dexoxadrol and levoxadrol exhibit nearly equal affinity for sigma receptors, a profile not shared with PCP or other analogs [2], which can confound interpretations of NMDA-mediated effects. Even between dexoxadrol and PCP, significant differences exist in their thermoregulatory effects, with dexoxadrol producing hyperthermia and PCP producing hypothermia in rats [3].

Target
Substitute
Risk
Dexoxadrol
vs
Levoxadrol
Stereospecific NMDA antagonism may be lost; behavioral and neuroendocrine activity not supported
Dexoxadrol
vs
Phencyclidine
Thermoregulatory direction may reverse (hyperthermia vs hypothermia); sigma profile may differ
Dexoxadrol
vs
Etoxadrol
Dioxolane ring substitution may shift NMDA affinity and sigma receptor selectivity context

Quantitative Evidence Differentiating Dioxadrol and Dexoxadrol from Closest Comparators for Scientific Procurement


Stereoselective NMDA Receptor Antagonism: Dexoxadrol vs. Levoxadrol in Spinal Neurons

In electrophysiological studies of amino acid-induced excitation in mammalian spinal neurons, dexoxadrol ((+)-isomer of dioxadrol) exhibited selective antagonism of N-methyl-D,L-aspartate (NMDLA)-evoked responses relative to quisqualate and kainate. In contrast, levoxadrol ((-)-isomer) did not show this selective antagonism [1]. This stereoselective antagonism is also a hallmark of arylcyclohexylamine dissociative anesthetics like phencyclidine and ketamine [1].

NMDA Antagonism
Head-to-head
Selective NMDLA antagonism observed for (+)-dexoxadrol; absent for (-)-levoxadrol
Supports enantiomer-specific NMDA channel blockade interpretation
Spinal neuron electrophysiology; pentobarbitone/urethane-anaesthetized rats and cats
NMDA receptor pharmacology stereoselectivity electrophysiology ionotropic glutamate receptors

Phencyclidine (PCP)-Like Discriminative Stimulus Effects: Dexoxadrol vs. Levoxadrol in Rats

In drug discrimination studies in rats trained to discriminate phencyclidine (PCP) from saline, dexoxadrol produced dose-dependent generalization to the PCP cue, indicating it produces similar subjective/interoceptive effects. In the same paradigm, levoxadrol did not generalize to PCP [1]. This stereospecificity directly mirrors the receptor binding and functional NMDA antagonism profiles.

PCP-Like Cue
Head-to-head
Dose-dependent generalization to PCP cue; levoxadrol showed no substitution
Supports enantiomer-attribution in discriminative stimulus models
Rats trained with 3.0 mg/kg PCP; two-lever operant task
drug discrimination behavioral pharmacology NMDA antagonist PCP-like effects

NMDA Receptor Binding Affinity: Dexoxadrol vs. Memantine (Clinically Used NMDA Antagonist)

Dexoxadrol binds with high affinity (Ki = 11 nM) to the PCP binding site within the NMDA receptor-associated cation channel [1]. This is in stark contrast to the clinically used NMDA antagonist memantine, which exhibits moderate affinity with a Ki of 1.2 μM (1200 nM) [1]. This represents a >100-fold difference in binding affinity.

PCP Site Affinity
Cross-study
Ki = 11 nM (dexoxadrol) vs Ki = 1.2 μM (memantine)
Reported ~109-fold higher affinity; supports binding-site occupancy review
[³H]-(+)-MK-801 radioligand binding assay
receptor binding NMDA receptor Ki affinity structure-activity relationship

In Vivo Thermoregulatory Effects: Dexoxadrol vs. Phencyclidine (PCP) in Rats

In a comparative in vivo study in rats, acute subcutaneous administration of dexoxadrol (5.0-40.0 mg/kg) produced a significant hyperthermic effect (increase in body temperature). In contrast, phencyclidine (5.0-20.0 mg/kg) produced a hypothermic effect (decrease in body temperature) under the same conditions [1]. Levoxadrol did not affect body temperature. The non-competitive NMDA antagonist MK-801 also produced hyperthermia.

Thermoregulation
Head-to-head
Hyperthermia (dexoxadrol) vs hypothermia (PCP) in rats
Opposite physiological direction reported; endpoint context may differ
5.0–40.0 mg/kg s.c.; Sprague-Dawley rats; rectal temperature
thermoregulation in vivo pharmacology PCP-like drugs body temperature hyperthermia

Neuroendocrine Response Stereospecificity: Dexoxadrol vs. Levoxadrol on HPA Axis Activation

In a study examining the hypothalamo-pituitary-adrenal (HPA) axis response, acute administration of dexoxadrol significantly increased plasma levels of adrenocorticotropin (ACTH) and corticosterone in rats. In contrast, levoxadrol had no effect on these plasma hormone levels [1]. This stereospecificity parallels the binding affinity for PCP receptors and further differentiates the enantiomers.

HPA Axis Activation
Head-to-head
Increased ACTH and corticosterone; levoxadrol showed no effect
Supports stereospecific neuroendocrine endpoint monitoring
Rat in vivo; plasma hormone levels by radioimmunoassay
neuroendocrinology HPA axis stereospecificity ACTH corticosterone

Impact of Fluorination on NMDA Receptor Affinity in Dioxadrol Analogues: Axial vs. Equatorial Substitution

Synthesis of fluorinated dioxadrol analogues revealed that stereochemical orientation of the fluorine substituent dramatically affects NMDA receptor binding. An axially oriented fluorine atom at the 4-position of the piperidine ring yielded compound 12d (WMS-2517) with a Ki of 27 nM, while the analogous compound 8c (WMS-2513) with an equatorial fluorine had a reduced affinity with a Ki of 81 nM [1]. Both fluorinated derivatives retained high selectivity against sigma-1, sigma-2, and NR2B polyamine sites.

Fluorinated Analogues
Class-level
Axial-F Ki = 27 nM vs equatorial-F Ki = 81 nM
Reported stereochemical orientation shifts affinity context
SAR context; selectivity against sigma-1, sigma-2, NR2B retained
medicinal chemistry structure-activity relationship fluorination NMDA receptor drug design

Validated Research Applications for Dioxadrol and Its Enantiomers Based on Comparative Evidence


Investigating Stereospecific NMDA Receptor Pharmacology and Channel Blockade

Dexoxadrol is the optimal research tool for studying the stereospecific blockade of the NMDA receptor-associated ion channel. As demonstrated by its selective antagonism of NMDLA-evoked spinal neuron excitation [1] and its high affinity (Ki = 11 nM) for the PCP binding site [2], it serves as a potent, stereoselective probe. Its use, in direct comparison with the inactive enantiomer levoxadrol, allows for unambiguous attribution of observed effects to NMDA receptor antagonism, controlling for non-specific actions.

Modeling Phencyclidine (PCP)-Like Psychotomimetic and Discriminative Stimulus Effects

Dexoxadrol is validated for use in behavioral pharmacology models of psychotomimetic drug action and abuse liability. It produces dose-dependent PCP-like discriminative stimulus effects in rats, while levoxadrol does not [3]. This makes the enantiomeric pair a powerful tool for dissecting the receptor mechanisms (PCP-site NMDA antagonism) underlying the subjective and potentially reinforcing effects of dissociative anesthetics, and for screening potential therapeutic interventions.

Structure-Activity Relationship (SAR) Studies of Uncompetitive NMDA Antagonists

The dioxadrol scaffold is a validated starting point for medicinal chemistry programs focused on developing novel NMDA receptor antagonists. The demonstration that specific stereochemical modifications, such as axial vs. equatorial fluorine substitution, lead to quantifiable differences in receptor affinity (Ki = 27 nM vs. 81 nM) [4] provides a clear rationale for the procurement of specific dioxadrol isomers and analogues. This enables systematic exploration of how substituent position and stereochemistry modulate potency and selectivity against off-targets like sigma receptors.

Differentiating In Vivo Physiological Outcomes of NMDA Antagonism from Prototypic Agents

Dexoxadrol is a key comparator for studies aiming to differentiate the in vivo physiological effects of various NMDA antagonists. Its ability to induce hyperthermia in rats, in direct opposition to the hypothermia caused by phencyclidine [5], highlights that not all NMDA channel blockers produce identical downstream physiological changes. This makes dexoxadrol essential for research seeking to understand the complex relationship between NMDA receptor blockade, receptor subtype selectivity, and whole-animal physiology.

Application
Selection Property
Validation Focus
NMDA receptor stereospecific blockade studies
Enantiomer-specific antagonism verification
NMDLA-evoked response endpoint review
Behavioral pharmacology of dissociative mechanisms
PCP-site mediated discriminative stimulus context
Drug discrimination endpoint review
NMDA antagonist scaffold SAR studies
Stereochemical orientation-activity mapping
Binding affinity and selectivity endpoint review
In vivo comparator physiology studies
NMDA antagonist-specific thermoregulatory context
Body temperature endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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